molecular formula C9H6ClFN2 B8407595 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropanecarbonitrile

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropanecarbonitrile

Cat. No.: B8407595
M. Wt: 196.61 g/mol
InChI Key: QNUQTVKDAFKWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C9H6ClFN2 and its molecular weight is 196.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H6ClFN2/c10-6-3-7(11)8(13-4-6)9(5-12)1-2-9/h3-4H,1-2H2

InChI Key

QNUQTVKDAFKWMP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=N2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, 5-chloro-2,3-difluoropyridine (6 g, 4.17 ml, 40.1 mmol, Eq: 1.00) was combined with toluene (60.0 ml). Then cyclopropanecarbonitrile (2.69 g, 3.02 ml, 40.1 mmol, Eq: 1.00) was added to the solution. At −5° C., potassium bis(trimethylsilyl)amide (80.3 ml, 40.1 mmol, Eq: 1.00) was added dropwise over 30 min. The dark brown reaction was stirred for 1 hour at −5° C., and then for 2 h at room temperature. The reaction mixture was poured into satd. NH4Cl solution (50 ml) and extracted with 2×100 ml ethyl acetate. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The crude material was purified by flash chromatography (70 g column, from 100% to 50% heptane in ethyl acetate). The title compound was obtained as a orange oil (1.55 g, 13.8%, MS (m/e)=197.2 [M+H+].
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
3.02 mL
Type
reactant
Reaction Step Two
Quantity
80.3 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

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